molecular formula C13H13F2N5O B2532056 N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2320178-64-9

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Número de catálogo B2532056
Número CAS: 2320178-64-9
Peso molecular: 293.278
Clave InChI: WSEZPBYQGKZLCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as DTAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DTAC belongs to the class of azetidine-based compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases.

Mecanismo De Acción

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the activity of fungal and bacterial enzymes, leading to the disruption of their cell walls and ultimately their death. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is overactive in Alzheimer's disease, leading to the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, leading to the reduction of oxidative stress. This compound has also been shown to modulate the levels of various cytokines, leading to the reduction of inflammation. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages as a research tool. It is stable, easy to synthesize, and has a high purity. This compound also has a low toxicity and is well-tolerated in animal models. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has a short half-life, which can limit its effectiveness in certain applications.

Direcciones Futuras

There are several future directions for the study of N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One direction is to investigate its potential use in the treatment of autoimmune diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. In addition, further research is needed to better understand the mechanism of action of this compound and to identify its potential targets in the body. Overall, this compound has shown great potential as a research tool and as a potential therapeutic agent in various scientific research fields.

Métodos De Síntesis

N-(2,6-Difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,6-difluorobenzaldehyde with azide, followed by reduction with sodium borohydride to obtain the intermediate compound. The intermediate compound is then reacted with N-protected azetidine-1-carboxylic acid and deprotected to obtain the final product, this compound. The synthesis method is reproducible and yields high purity this compound.

Propiedades

IUPAC Name

N-(2,6-difluorophenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5O/c14-10-2-1-3-11(15)12(10)17-13(21)19-6-9(7-19)8-20-5-4-16-18-20/h1-5,9H,6-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZPBYQGKZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.